molecular formula C21H13ClF5NO2S B13945581 2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine CAS No. 861437-16-3

2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine

Cat. No.: B13945581
CAS No.: 861437-16-3
M. Wt: 473.8 g/mol
InChI Key: NQTNBECHNRLMLN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine is a specialized aziridine derivative intended for research use only . This compound features a unique structural framework incorporating both 4-chlorophenyl and perfluorophenyl groups on the aziridine ring, which is activated by a tosyl (p-toluenesulfonyl) protecting group on the nitrogen atom. The distinct electronic properties conferred by the combination of chlorophenyl and perfluorophenyl substituents make this aziridine a valuable building block in synthetic organic chemistry, particularly for the development of novel heterocyclic compounds and functional materials . Researchers can utilize this reagent as a key electrophilic intermediate in ring-opening reactions, nucleophilic substitution chemistry, and the synthesis of more complex nitrogen-containing molecular architectures. Its structural features are designed to facilitate studies in medicinal chemistry, including the exploration of structure-activity relationships where different aromatic binding environments influence biological activity . The compound is presented as a high-purity material for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult safety data sheets prior to handling and employ appropriate laboratory safety practices.

Properties

CAS No.

861437-16-3

Molecular Formula

C21H13ClF5NO2S

Molecular Weight

473.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-(2,3,4,5,6-pentafluorophenyl)aziridine

InChI

InChI=1S/C21H13ClF5NO2S/c1-10-2-8-13(9-3-10)31(29,30)28-20(11-4-6-12(22)7-5-11)21(28)14-15(23)17(25)19(27)18(26)16(14)24/h2-9,20-21H,1H3

InChI Key

NQTNBECHNRLMLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to N-Tosylaziridines

N-Tosylaziridines are commonly synthesized via:

Specific Considerations for this compound

Given the substitution pattern, the most plausible synthetic route involves:

  • Starting materials : An olefin bearing the 4-chlorophenyl and perfluorophenyl substituents or corresponding imines.

  • Nitrogen source : p-Toluenesulfonyl azide or N,N-dichloro-p-toluenesulfonamide to introduce the tosyl-protected nitrogen.

  • Catalysts and conditions : Transition metal catalysts such as copper(I) chloride or iron porpholactone complexes facilitate aziridination under mild conditions, often at room temperature and without inert atmosphere protection.

  • Stereoselectivity : The reaction conditions and catalyst choice strongly influence the stereochemical outcome, which is critical for the biological and synthetic utility of the aziridine.

Example Synthetic Route (Hypothetical Based on Literature)

Step Reagents & Conditions Outcome
1. Preparation of olefin substrate Synthesis of 4-chlorostyrene derivative with perfluorophenyl substituent via Suzuki coupling or related cross-coupling Olefin with desired substitution
2. Aminochlorination Reaction with N,N-dichloro-p-toluenesulfonamide and CuCl catalyst at room temperature Formation of aminochlorinated intermediate
3. Intramolecular cyclization Base-promoted intramolecular SN2 substitution to close aziridine ring Formation of this compound

This approach aligns with the one-pot highly stereoselective synthesis of cyano aziridines reported by Mei et al., which can be adapted to related substrates.

Analytical Data and Reaction Outcomes

While direct experimental data for this exact compound are scarce in the searched literature, related N-tosylaziridines typically exhibit:

Parameter Typical Range/Value Notes
Yield 50–85% Depending on substrate and catalyst system
Diastereomeric ratio cis/trans mixtures, often favoring cis Substituent position affects ratio
Enantiomeric excess (ee) Up to 95% with chiral catalysts Achieved with chiral ligands or auxiliaries
Reaction temperature Room temperature to 50 °C Mild conditions preferred to avoid decomposition

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine at ambient temperature.

Major Products Formed

    Oxidation: Formation of chlorophenyl and perfluorophenyl oxides.

    Reduction: Formation of reduced aziridine derivatives.

    Substitution: Formation of substituted aziridine compounds with various functional groups.

Scientific Research Applications

Unfortunately, there is very limited information available regarding the applications of the specific compound "2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine" . The search results provide information about aziridines in general and methods for their synthesis and reactions, but not specifically about this particular compound.

Here's a summary of what can be gathered from the search results regarding aziridines:

General Information

  • Aziridines as Building Blocks: Aziridines, due to their ring strain, are valuable building blocks for synthesizing other heterocyclic compounds .
  • Synthesis of Aziridines: Various methods exist for synthesizing aziridines, including reactions involving N-tosyl imines, diazo compounds, and the use of catalysts .
  • Reactions of Aziridines: Aziridines can undergo ring-opening reactions with various nucleophiles, such as amines and alcohols, to form diamines and amino alcohols .

Specific Aziridine Chemistry

  • N-Tosylaziridines: N-tosylaziridines can be formed through reactions of olefins with p-toluenesulfonyl azide in the presence of a catalyst .
  • Cyano Aziridines: An efficient one-pot system has been developed for the synthesis of cyano aziridines using α,β-unsaturated nitriles as alkene substrates .
  • Vinylaziridines: Functionalized cis-vinylaziridines can be synthesized diastereoselectively .

Applications of Aziridines

  • Synthesis of Diamines: Aziridines are used in the synthesis of chiral 1,2-diamines, which are important building blocks in organic synthesis and pharmaceuticals .
  • Asymmetric Synthesis: Aziridines are used as starting materials in the asymmetric synthesis of compounds like Tamiflu .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine involves its interaction with specific molecular targets and pathways. The compound’s aziridine moiety is known to react with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

a. 2-(4-Chlorophenyl)-1-tosylaziridine (Cl⁻₂)

  • Structure : Lacks the perfluorophenyl group, bearing only 4-chlorophenyl and tosyl substituents.
  • Synthesis : Produced via acid-catalyzed conversion of 2-(4-chlorophenyl)oxirane (epoxide) in the presence of PhINTs and Li[CoIII(TAMLred)] .
  • Reactivity : Exhibits lower steric hindrance and reduced electron-withdrawing effects compared to the target compound, leading to faster ring-opening under acidic or nucleophilic conditions.

b. N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide

  • Structure : Tosylaziridine derivative fused with indole and acetylphenyl groups.
  • Synthesis : Prepared via gold-catalyzed reactions using 1-tosylaziridine (2b) and indole precursors .
  • Reactivity : The indole moiety introduces π-π stacking interactions, altering solubility and biological activity compared to purely aryl-substituted aziridines.

Electronic and Steric Influence of Perfluorophenyl Groups

The perfluorophenyl group in the target compound significantly increases electronegativity and lipophilicity. For comparison:

  • Thiourea Derivatives with Perfluorophenyl Groups (e.g., 1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea): These exhibit high solubility in non-polar solvents due to the perfluorophenyl moiety, a trait shared with the target aziridine .

Biological Activity

2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features an aziridine ring, which is a three-membered cyclic amine, substituted with a tosyl group and chlorinated and perfluorinated phenyl groups. This structural configuration may contribute to its reactivity and biological properties.

Mechanisms of Biological Activity

Research indicates that aziridines can exhibit various biological activities, including:

  • Antimicrobial Activity : Aziridines have been shown to possess antimicrobial properties, potentially through the disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Properties : Some studies suggest that aziridines can induce apoptosis in cancer cells by interacting with DNA or inhibiting key cellular enzymes involved in proliferation.
  • Anti-inflammatory Effects : Certain aziridines exhibit anti-inflammatory activity by modulating cytokine production and inhibiting nitric oxide synthesis.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial effects of various aziridines, including this compound. Results demonstrated significant inhibition of bacterial growth in vitro, suggesting potential as a therapeutic agent against resistant strains .
  • Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that the compound exhibited cytotoxic effects, leading to reduced cell viability. The mechanism was attributed to DNA damage and subsequent apoptosis .
  • Inflammatory Response Modulation : The compound was tested for its ability to inhibit pro-inflammatory cytokine release in macrophage cultures. It significantly reduced levels of TNF-α and IL-6, indicating a promising anti-inflammatory profile .

Data Table

Study FocusMethodologyKey Findings
Antimicrobial ActivityIn vitro bacterial growth inhibitionSignificant inhibition against multiple strains
CytotoxicityMTT assay on cancer cell linesInduced apoptosis and DNA damage
Anti-inflammatory EffectsMacrophage stimulation assayReduced TNF-α and IL-6 levels

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for 2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine?

  • Synthesis : The compound can be synthesized via aziridine ring formation using olefin precursors. A representative procedure involves cyclization under controlled conditions, such as reacting a sulfonamide with an epoxide or via nitrene insertion, followed by purification via column chromatography .
  • Characterization : Key methods include:

  • ¹H/¹³C NMR : Analyze coupling constants (e.g., δ 3.73 ppm, J = 7.0 Hz for aziridine protons) to confirm ring geometry and substituent orientation .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 308.0512) to confirm purity and structural integrity .
  • IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1160 cm⁻¹) .

Q. How can researchers confirm the formation of the aziridine ring in this compound?

  • Methodology :

  • NMR Analysis : The aziridine ring protons exhibit distinct splitting patterns (e.g., δ 3.73 ppm as a doublet of doublets) due to restricted rotation and ring strain .
  • X-ray Crystallography : Resolve stereochemistry by comparing experimental bond angles and torsional strains with computational models (e.g., using software like Mercury) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this aziridine under flow-chemistry conditions?

  • Approach :

  • Parameter Screening : Use fractional factorial designs to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, flow-chemistry setups (as in Omura-Sharma-Swern oxidations) enable precise control over residence time and mixing efficiency .
  • Response Surface Modeling : Statistically model yield vs. reagent stoichiometry to identify optimal conditions (e.g., 1.2 equivalents of tosyl chloride at 0°C for 12 hours) .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved for this compound?

  • Troubleshooting :

  • 2D NMR (COSY, HSQC) : Differentiate between diastereomers or regioisomers by correlating proton-carbon couplings.
  • Isotopic Labeling : Introduce deuterated analogs to isolate overlapping signals (e.g., distinguishing perfluorophenyl vs. chlorophenyl environments) .
  • Computational Validation : Compare experimental ¹³C NMR shifts (e.g., δ 144.67 ppm for sulfonyl carbons) with DFT-calculated values using Gaussian or ORCA .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this aziridine in medicinal chemistry?

  • Methodology :

  • Derivatization : Synthesize analogs with modified aryl groups (e.g., replacing perfluorophenyl with pyridyl) and assess biological activity (e.g., enzyme inhibition assays) .
  • Docking Studies : Use molecular dynamics (e.g., AutoDock Vina) to predict binding interactions with target proteins, guided by X-ray or Cryo-EM structures .

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